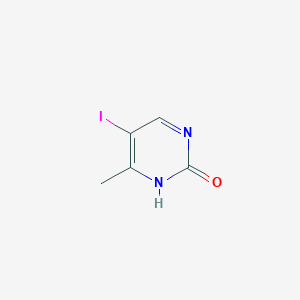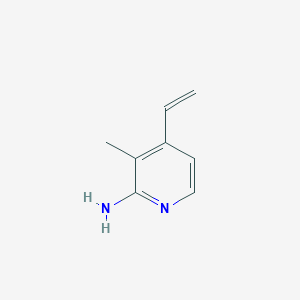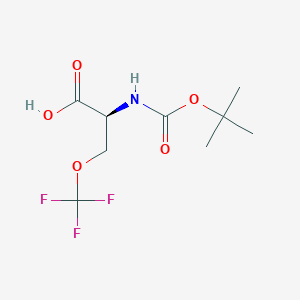
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl chloroformate with 3-amino-1h-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the esterification of 3-amino-1h-1,2,4-triazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . In agricultural applications, it may inhibit enzymes involved in plant growth and development .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be compared with other triazole derivatives such as:
3-amino-1,2,4-triazole: Similar structure but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its reactivity and solubility.
1,2,4-triazole-3-thiol: Contains a thiol group, which can impart different chemical properties and reactivity compared to the amino group.
This compound is unique due to its combination of the triazole ring, amino group, and ethyl ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
41995-94-2 |
|---|---|
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
ethyl 3-amino-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)9-3-7-4(6)8-9/h3H,2H2,1H3,(H2,6,8) |
InChI-Schlüssel |
XCSLMWANDFCIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)




![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)



